

physical and chemical properties of (3-formylthiophen-2-yl)boronic acid

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Compound of Interest

Compound Name: (3-formylthiophen-2-yl)boronic
Acid

Cat. No.: B100155

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An In-depth Technical Guide to (3-formylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-formylthiophen-2-yl)boronic acid is a versatile heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a thiophene ring functionalized with both a formyl (aldehyde) group and a boronic acid moiety, makes it a highly valuable reagent in the development of pharmaceuticals, agrochemicals, and advanced materials.^[1] The thiophene core imparts specific electronic properties, while the dual functionality of the formyl and boronic acid groups allows for a wide range of chemical transformations.^{[1][2]} This technical guide provides a comprehensive overview of the physical and chemical properties, key reactions, and detailed experimental protocols related to **(3-formylthiophen-2-yl)boronic acid**.

Physical and Chemical Properties

(3-formylthiophen-2-yl)boronic acid is typically a solid, with its appearance ranging from white to pale yellow or even light green, often in the form of a powder or crystalline solid.^{[1][2]} It is known to be sensitive to air and should be stored in a cool, dark place under an inert

atmosphere.[3] Due to the polar boronic acid group, it exhibits solubility in polar organic solvents such as methanol and can be slightly soluble in water.[3][4] It is important to note that this compound may exist in equilibrium with its anhydride (a boroxine).

Table 1: Physical and Chemical Data for (3-formylthiophen-2-yl)boronic acid

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| Molecular Formula | C ₅ H ₅ BO ₃ S | [1][5] |
| Molecular Weight | 155.97 g/mol | [5] |
| CAS Number | 17303-83-2 | [5] |
| Appearance | White to light orange to green powder or crystals | [1][2] |
| Melting Point | 330 °C (decomposition) | [2][3] |
| Solubility | Soluble in polar solvents (e.g., methanol), slightly soluble in water. | [3][4] |
| pKa (Predicted) | 8.07 ± 0.53 | [3] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [2][3] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Reference(s) |
|--------------------------------|--|--------------|
| IUPAC Name | (3-formylthiophen-2-yl)boronic acid | [5] |
| InChI | InChI=1S/C ₅ H ₅ BO ₃ S/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H | [5] |
| InChIKey | HYXMHAHVUFTVFZ-UHFFFAOYSA-N | [5] |
| Canonical SMILES | <chem>C1=CSC(=C1C=O)B(O)O</chem> | [5] |
| Topological Polar Surface Area | 85.8 Å ² | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |

Chemical Reactivity and Applications

The reactivity of **(3-formylthiophen-2-yl)boronic acid** is dominated by the chemistry of its two functional groups: the boronic acid and the aldehyde.

- Boronic Acid Group:** This moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][3] This reaction is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and organic electronic materials.[2]
- Aldehyde Group:** The formyl group can participate in a wide array of classical aldehyde reactions, including nucleophilic additions, reductive aminations, Wittig reactions, and condensations. This allows for further elaboration of the thiophene core after the boronic acid has been utilized in a coupling reaction.
- Protodeboronation:** A common side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process can be promoted by acidic or basic conditions and elevated temperatures.

Key Applications:

- **Medicinal Chemistry:** As a building block for synthesizing novel therapeutic agents. The thiophene scaffold is a known bioisostere for a phenyl ring and is present in numerous approved drugs.
- **Materials Science:** Used in the fabrication of advanced materials such as conductive polymers and organic semiconductors for electronic devices.[\[2\]](#)
- **Organic Synthesis:** A versatile intermediate for constructing complex molecular architectures.[\[1\]](#)

Experimental Protocols

Protocol 1: Synthesis of (3-formylthiophen-2-yl)boronic acid via Lithiation-Borylation

This protocol is a generalized procedure based on standard lithiation-borylation methods for preparing arylboronic acids, as a specific detailed synthesis was not found in the provided search results. This method involves the protection of the reactive aldehyde, followed by a halogen-metal exchange, borylation, and deprotection.

Step 1: Acetal Protection of 2-bromo-3-formylthiophene

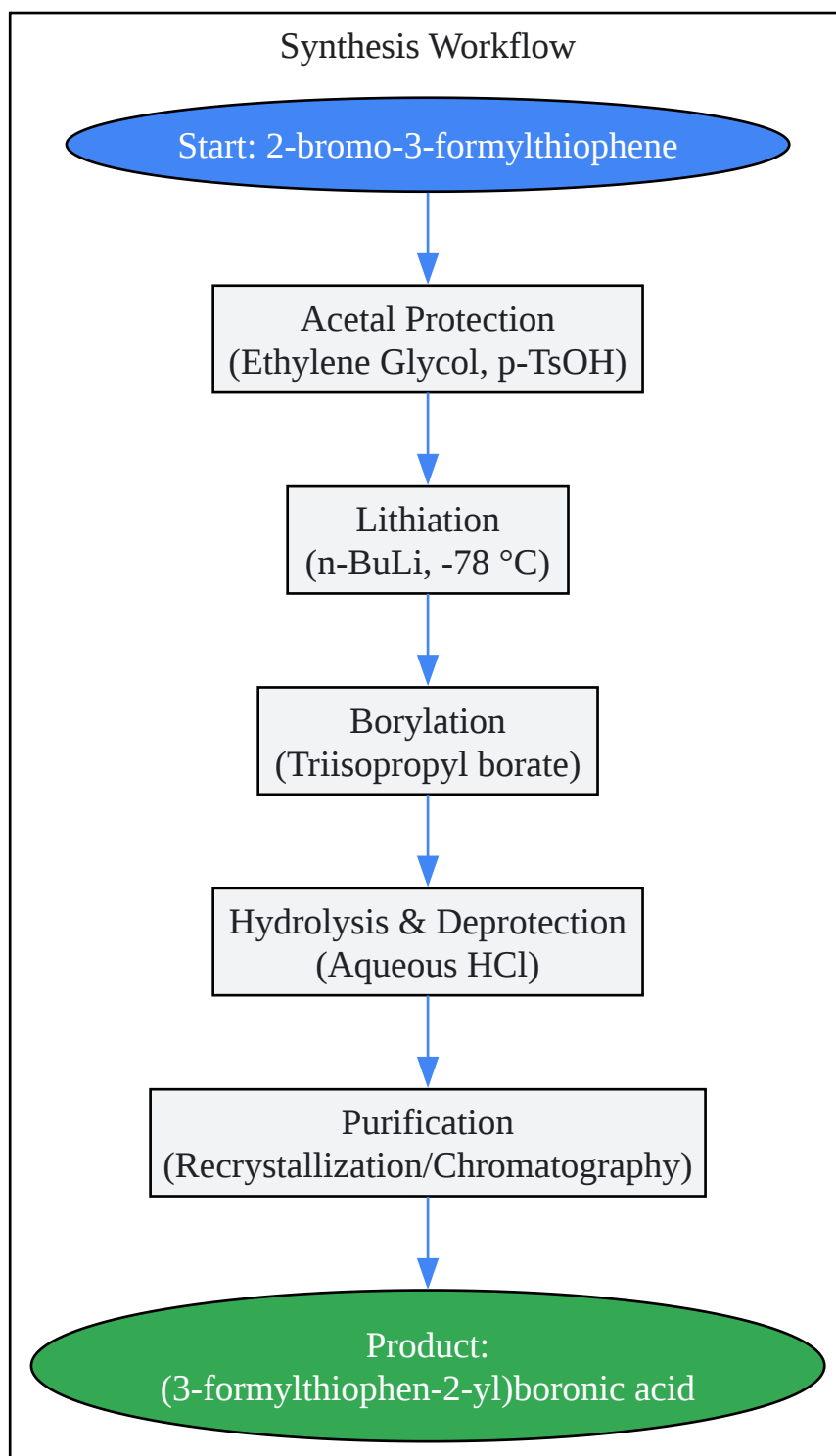
- To a solution of 2-bromo-3-formylthiophene (1.0 eq) in anhydrous toluene (approx. 0.5 M) are added ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
- The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
- The reaction is monitored by TLC until the starting material is consumed.
- Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution and then with brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected 2-bromo-3-(1,3-dioxolan-2-yl)thiophene, which can be used in the next step without further purification.

Step 2: Lithiation and Borylation

- The protected thiophene from Step 1 (1.0 eq) is dissolved in anhydrous diethyl ether or THF (approx. 0.2 M) in a flame-dried, three-necked flask under an argon atmosphere.
- The solution is cooled to -78 °C in a dry ice/acetone bath.
- n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via syringe, and the mixture is stirred at -78 °C for 1 hour.
- Triisopropyl borate (1.2 eq) is then added dropwise at -78 °C.
- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

- The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C.
- The mixture is stirred vigorously for 2-4 hours at room temperature to effect hydrolysis of both the borate ester and the acetal.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to afford **(3-formylthiophen-2-yl)boronic acid**.



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Synthesis of **(3-formylthiophen-2-yl)boronic acid**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This is a general protocol for the palladium-catalyzed cross-coupling of **(3-formylthiophen-2-yl)boronic acid** with an aryl halide. Reaction conditions may need to be optimized for specific substrates.

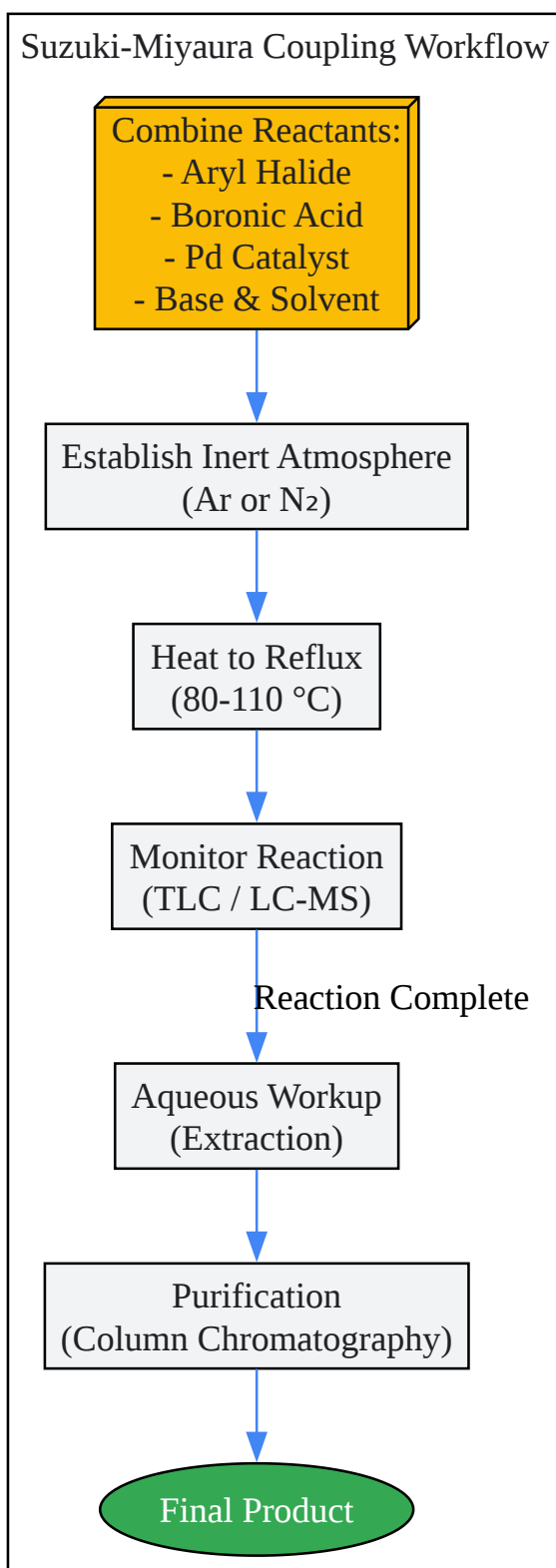
Materials:

- Aryl halide (1.0 eq)
- **(3-formylthiophen-2-yl)boronic acid** (1.2-1.5 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., 2 M aqueous Na_2CO_3 , 2.0 eq)
- Solvent (e.g., Toluene, Dioxane, or n-propanol/water mixture)

Procedure:

- To a dry Schlenk flask or round-bottomed flask equipped with a magnetic stir bar and condenser, add the aryl halide, **(3-formylthiophen-2-yl)boronic acid**, and the palladium catalyst.
- The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
- The solvent is added, followed by the aqueous base solution.
- The reaction mixture is heated to reflux (typically 80-110 °C) with vigorous stirring.
- The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion (typically 1-12 hours), the reaction mixture is cooled to room temperature.
- The mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.
- The layers are separated, and the aqueous layer is extracted with the organic solvent (2-3x).

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.



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General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or Methanol- d_4). Note that boronic acids can form oligomers, which may lead to broad peaks; using methanol- d_4 can sometimes help by forming the dimethyl boronate ester in situ, resulting in sharper spectra.
- Transfer the solution to an NMR tube.
- Acquire 1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
- For 1H NMR, typical acquisition parameters might include a 30-degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
- For ^{13}C NMR, a larger number of scans will be required.

Fourier-Transform Infrared (FTIR) Spectroscopy:

- Ensure the sample is dry.
- For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. Place a small amount of the powder directly onto the ATR crystal and apply pressure to ensure good contact.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
- Acquire the spectrum, typically in the range of 4000-400 cm^{-1} .
- Characteristic peaks to observe would include the O-H stretch of the boronic acid (broad, $\sim 3300\text{ cm}^{-1}$), the C=O stretch of the aldehyde ($\sim 1670\text{ cm}^{-1}$), and various C-H and C=C stretches from the thiophene ring.

Safety and Handling

(3-formylthiophen-2-yl)boronic acid is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhaling the powder.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. As it is air-sensitive, storage under an inert gas like argon or nitrogen is recommended.

Conclusion

(3-formylthiophen-2-yl)boronic acid is a powerful synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined physical properties and predictable reactivity, particularly in Suzuki-Miyaura cross-coupling, make it an invaluable tool for synthetic chemists. By following the detailed protocols and safety guidelines outlined in this guide, researchers can effectively utilize this compound to construct novel and complex molecular architectures.

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